1-Methylnaphtho[2,1-b][1]benzofuran
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Overview
Description
1-Methylnaphtho2,1-bbenzofuran is a heterocyclic compound that belongs to the class of naphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a benzofuran ring The presence of a methyl group at the 1-position of the naphthalene ring distinguishes this compound from other naphthofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylnaphtho2,1-bbenzofuran can be synthesized through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the direct synthesis from phenols and α-haloketones, promoted by titanium tetrachloride, which combines Friedel–Crafts-like alkylation and intramolecular cyclodehydration into one step .
Industrial Production Methods
Industrial production methods for 1-Methylnaphtho2,1-bbenzofuran are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methylnaphtho2,1-bbenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the fused ring system and the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize 1-Methylnaphthobenzofuran.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions typically result in halogenated or sulfonated products.
Scientific Research Applications
1-Methylnaphtho2,1-bbenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives have shown anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-Methylnaphtho2,1-bbenzofuran involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . This mechanism is crucial for its potential therapeutic applications in diabetes treatment.
Comparison with Similar Compounds
1-Methylnaphtho2,1-bbenzofuran can be compared with other similar compounds, such as:
Naphtho[1,2-b]benzofuran: Lacks the methyl group at the 1-position.
Dibenzo[b,d]furan: Contains a different fused ring system.
Benzofuran: Lacks the naphthalene ring.
The presence of the methyl group and the specific fused ring system in 1-Methylnaphtho2,1-b
Properties
CAS No. |
93755-97-6 |
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Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-methylnaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C17H12O/c1-11-5-4-6-12-9-10-15-17(16(11)12)13-7-2-3-8-14(13)18-15/h2-10H,1H3 |
InChI Key |
IPQDCGXPTHPYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C4=CC=CC=C4O3 |
Origin of Product |
United States |
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